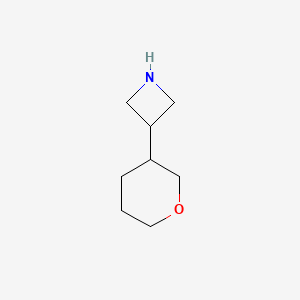
3-(Oxan-3-yl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Oxan-3-yl)azetidine is a heterocyclic compound that features both an azetidine ring and an oxetane ring. Azetidines are four-membered nitrogen-containing rings, while oxetanes are four-membered oxygen-containing rings. These structures are known for their significant ring strain, which imparts unique reactivity and stability properties. The combination of these two rings in a single molecule makes this compound an interesting subject for research in organic and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxan-3-yl)azetidine can be achieved through various methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . This method is efficient and allows for the preparation of functionalized azetidines and oxetanes. Another method involves the use of bis-triflates of 2-substituted-1,3-propanediols, which are alkylated with primary amines to form azetidines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been explored to enhance reaction rates and yields . Additionally, the Suzuki–Miyaura cross-coupling reaction has been employed for the diversification of azetidine derivatives .
化学反応の分析
Types of Reactions
3-(Oxan-3-yl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the nitrogen atom of the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Alkyl halides and other electrophiles can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while reduction can produce azetidine derivatives with different substituents.
科学的研究の応用
3-(Oxan-3-yl)azetidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(Oxan-3-yl)azetidine involves its interaction with various molecular targets and pathways. The ring strain in the azetidine and oxetane rings makes the compound highly reactive, allowing it to form covalent bonds with biological molecules. This reactivity can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .
類似化合物との比較
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring with similar reactivity and stability properties.
Oxetane: A four-membered oxygen-containing ring known for its ring strain and unique reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with less ring strain and different reactivity.
Uniqueness
3-(Oxan-3-yl)azetidine is unique due to the combination of both azetidine and oxetane rings in a single molecule. This dual-ring structure imparts distinct reactivity and stability properties, making it a valuable compound for research and industrial applications .
特性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC名 |
3-(oxan-3-yl)azetidine |
InChI |
InChI=1S/C8H15NO/c1-2-7(6-10-3-1)8-4-9-5-8/h7-9H,1-6H2 |
InChIキー |
XGTNEGFUCRZLOJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(COC1)C2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[4-(2-chloro-1-hydroxyethyl)phenyl]ethyl}methanesulfonamide](/img/structure/B13207344.png)
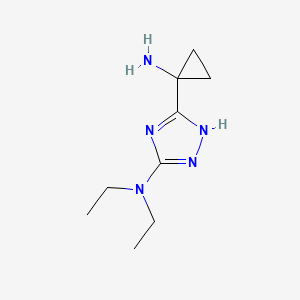

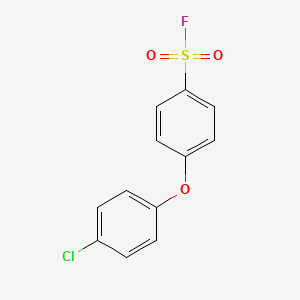
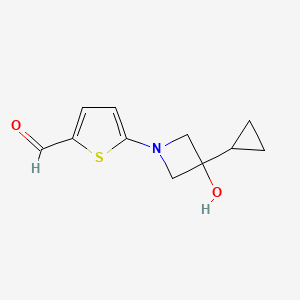
![Sodium 4-[(4-methylbenzenesulfonyl)oxy]benzene-1-sulfinate](/img/structure/B13207378.png)
![2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde](/img/structure/B13207381.png)
![tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate](/img/structure/B13207386.png)
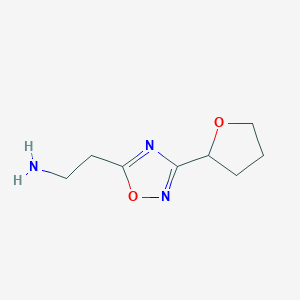
amine](/img/structure/B13207406.png)
![3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13207414.png)
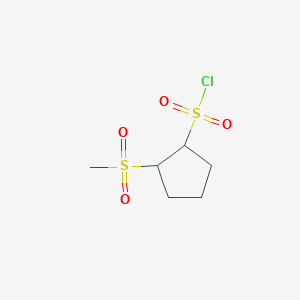

![8-(3-Methylphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13207431.png)
